molecular formula C14H23BrS B1373905 2-Bromo-5-decylthiophene CAS No. 514188-72-8

2-Bromo-5-decylthiophene

Cat. No. B1373905
CAS RN: 514188-72-8
M. Wt: 303.3 g/mol
InChI Key: BLGUNQPKOOEOHU-UHFFFAOYSA-N
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Description

2-Bromo-5-decylthiophene, with the CAS Number 514188-72-8, is derived from thiophene with a bromine and a decyl alkyl chain at 2- and 5- positions . It is popularly used as an end-capping reagent for the synthesis of semiconducting molecules including oligomers and polymers .


Molecular Structure Analysis

The bromine functional group provides the accessibility to a facile further functionalization using Pd-catalyzed cross-coupling or nucleophilic aromatic substitution reactions . The alkyl chain improves the solubility of the end product, also modifies the highest occupied molecular orbital and lowest unoccupied molecular orbital (HOMO-LUMO) energy levels .


Chemical Reactions Analysis

2-Bromo-5-decylthiophene is used as an end-capping precursor for thiophene/thiophene-phenylene type semiconducting oligomers . It showed high charge mobilities up to 0.4 cm^2/Vs .


Physical And Chemical Properties Analysis

2-Bromo-5-decylthiophene is a yellow liquid with a boiling point of 340.4±22.0 °C at 760 mmHg . Its chemical formula is C14H23BrS and it has a molecular weight of 240.21 g/mol .

Scientific Research Applications

Future Directions

2-Bromo-5-decylthiophene is an ideal candidate for synthesizing donor-acceptor-donor (D-A-D) type dye sensitizer for dye-sensitized solar cells (DSSCs) . It is also suitable for preparing semiconducting liquid crystal materials .

properties

IUPAC Name

2-bromo-5-decylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BrS/c1-2-3-4-5-6-7-8-9-10-13-11-12-14(15)16-13/h11-12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGUNQPKOOEOHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30730500
Record name 2-Bromo-5-decylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30730500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-decylthiophene

CAS RN

514188-72-8
Record name 2-Bromo-5-decylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30730500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Decylthiophene (52.8 g, 0.235 mol) prepared above and DMF (200 ml) were placed in a 1000-ml three-necked flask equipped with a 200-ml dropping funnel and a reflux tube. A solution of N-bromosuccinimide (hereinafter referred to as “NBS”) (44.0 g, 0.247 mol) in DMF (100 ml) was added dropwise to the solution at room temperature in an argon gas stream over a period of about one hr. After the completion of the dropwise addition, the mixture was stirred with heating at 100° C. for about 2 hr. After the completion of the reaction, water (300 ml) was added to the reaction solution, and the organic layer was extracted with diethyl ether, was dried over sodium sulfate, and was applied to column chromatography (n-hexane) to give an objective compound 2-bromo-5-decylthiophene as a yellow liquid (67.0 g, yield 94.0%). An NMR spectrum of the compound thus obtained was measured at room temperature with an NMR spectrometer (model JNM-LA400W, manufactured by Japan Electric Optical Laboratory). 1H-NMR (CDCl3, TMS/ppm): 0.88 (t, 3H, J=6.83 Hz), 1.26 (m, 14H), 1.61 (m, 2H), 2.73 (t, 2H, J=7.32 Hz), 6.52 (d, 1H, J=3.90 Hz). 6.83 (d, 1H, J=3.90 Hz).
Quantity
52.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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